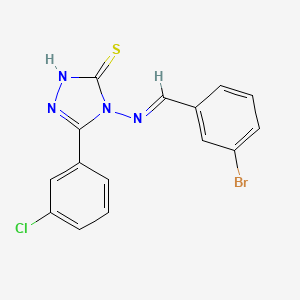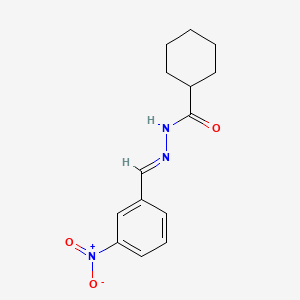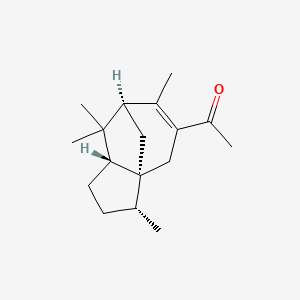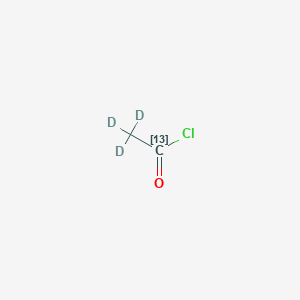![molecular formula C19H19N7O6 B12056928 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid is a complex organic compound known for its significant role in biochemical and pharmaceutical research This compound is characterized by its intricate structure, which includes a pteridine ring system, an amino group, and a pentanedioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Formation of the Pteridine Ring: This step involves the cyclization of appropriate precursors to form the pteridine ring system. Common reagents include formamidine acetate and diaminopyrimidine derivatives under acidic conditions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.
Attachment of the Benzoyl Group: This step involves the coupling of the pteridine derivative with a benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine.
Formation of the Pentanedioic Acid Moiety: The final step includes the coupling of the benzoyl derivative with a pentanedioic acid derivative, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Ammonia, amines, alkyl halides, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: A well-known anti-cancer drug with a similar pteridine structure.
Folic Acid: A vitamin that shares structural similarities and is involved in similar metabolic pathways.
Leucovorin: A compound used to reduce the toxic effects of methotrexate.
Uniqueness
2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid is unique due to its specific structural modifications, such as the incorporation of isotopically labeled carbon and nitrogen atoms. These modifications can enhance its stability, bioavailability, and specificity in targeting certain biological pathways.
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoylamino](1,2,3,4,5-13C5)pentanedioic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C19H19N7O6 |
|---|---|
Molekulargewicht |
447.35 g/mol |
IUPAC-Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/i5+1,6+1,12+1,13+1,18+1,24+1 |
InChI-Schlüssel |
OVBPIULPVIDEAO-FGJUTHSMSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)[15NH][13CH]([13CH2][13CH2][13C](=O)O)[13C](=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)






![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)




